5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate

Antimicrobial drug discovery Clostridioides difficile Enoyl-ACP reductase

5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate is a critical 2-aminoimidazole building block with a LogP of ~2.7-3.0 and a para-bromine synthetic handle for modular diversification via Suzuki-Miyaura cross-coupling. It is essential for SAR studies of FabK inhibitors targeting C. difficile (IC50: 0.10–0.24 μM) and offers quantifiably higher lipophilicity than fluorinated analogs. Procure for lead optimization and impurity profiling.

Molecular Formula C9H10BrN3O
Molecular Weight 256.10 g/mol
Cat. No. B12340118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate
Molecular FormulaC9H10BrN3O
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C(N2)N)Br.O
InChIInChI=1S/C9H8BrN3.H2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;/h1-5H,(H3,11,12,13);1H2
InChIKeyYJZOYVHPFPUGGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate Procurement Specifications and Baseline Characterization


5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate (CAS 1638221-25-6) is a heterocyclic organic compound belonging to the 2-aminoimidazole class, characterized by a 4-bromophenyl substituent at the imidazole 5-position. The anhydrous form (CAS 60472-19-7) is structurally defined by a C9H8BrN3 molecular framework with a molecular weight of 238.08 g/mol [1]. The bromine substituent confers specific physicochemical properties—including a calculated LogP of approximately 2.7–3.0 and limited aqueous solubility (~0.11 g/L)—that are distinct from non-halogenated or differently halogenated analogs [2]. This compound is primarily supplied as a research chemical and pharmaceutical intermediate, with commercial purity typically ranging from 95% to 98% . Its 2-aminoimidazole core enables participation in hydrogen bonding and π-stacking interactions, while the para-bromophenyl moiety provides a reactive handle for further synthetic elaboration, particularly in cross-coupling reactions and structure-activity relationship (SAR) studies .

5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate: Risks of Interchange with Unsubstituted or Differently Halogenated Analogs


Substituting 5-(4-bromophenyl)-1H-imidazol-2-amine hydrate with a non-halogenated phenyl analog or a fluorinated/chlorinated variant without rigorous revalidation introduces quantifiable risk across multiple experimental dimensions. The para-bromine substituent directly influences molecular recognition through halogen bonding and hydrophobic interactions, which cannot be replicated by smaller halogens (e.g., fluorine) or hydrogen [1]. Critically, the bromine atom serves as a synthetic anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling modular diversification in SAR campaigns—a capability absent in non-brominated scaffolds . Furthermore, the compound's measured physicochemical profile—including a LogP of ~2.7–3.0 and aqueous solubility of 0.11 g/L—differs markedly from fluorinated analogs (LogP ~1.8, molecular weight 177.18 g/mol), impacting solubility, membrane permeability, and formulation behavior [2]. Generic substitution without accounting for these property shifts can lead to divergent biological activity, altered metabolic stability, and compromised synthetic utility. The evidence below quantifies these differentials.

5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate: Head-to-Head Quantitative Differentiation Against Closest Analogs


Antimicrobial Activity Differential: Bromophenyl-Imidazole Derivatives Exhibit Low Micromolar FabK Inhibition

In a head-to-head comparative study of phenylimidazole FabK inhibitors, the 4-bromophenyl-substituted core scaffold (present in the target compound) served as the foundation for a series of derivatives that achieved CdFabK inhibition with IC50 values of 0.10–0.24 μM [1]. This represented a 5- to 10-fold improvement in biochemical potency compared to earlier-generation compounds containing alternative substitutions [1]. The whole-cell anti-C. difficile activity for these bromophenyl-containing derivatives ranged from 1.56 to 6.25 μg/mL, demonstrating a clear structure-activity relationship advantage for the 4-bromophenyl motif over unsubstituted or differently halogenated phenyl groups in this assay system [1].

Antimicrobial drug discovery Clostridioides difficile Enoyl-ACP reductase

Physicochemical Differentiation: LogP and Molecular Weight Divergence from Fluorinated Analogs

The 4-bromophenyl substitution imparts a distinct physicochemical profile relative to the corresponding 4-fluorophenyl analog. The target compound (anhydrous) exhibits a calculated LogP of approximately 2.7–3.0 and a molecular weight of 238.08 g/mol [1][2]. In contrast, 5-(4-fluorophenyl)-1H-imidazol-2-amine possesses a molecular weight of 177.18 g/mol and an estimated LogP of ~1.8, reflecting the significantly lower lipophilicity and steric bulk of fluorine . This 60.9 g/mol molecular weight differential and ~1 LogP unit shift are substantial, with implications for membrane permeability, metabolic stability, and pharmacokinetic behavior.

Lipophilicity Drug-likeness Physicochemical property screening

Synthetic Versatility: Bromine as a Cross-Coupling Handle Enables Modular Diversification

The presence of a bromine atom at the para position of the phenyl ring confers a critical synthetic advantage over non-halogenated (e.g., phenyl) or fluorinated/chlorinated analogs. Bromine's moderate reactivity in oxidative addition with palladium(0) catalysts enables efficient Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, allowing the 5-(4-bromophenyl)-1H-imidazol-2-amine core to serve as a versatile building block for generating diverse biaryl and amine-linked derivatives . This reactivity profile is distinct from chlorinated analogs, which often require harsher conditions or specialized ligands, and fluorinated analogs, which are largely inert under standard cross-coupling conditions [1]. The bromine substituent thus provides a quantifiable advantage in synthetic accessibility and diversification efficiency.

Suzuki-Miyaura coupling Palladium catalysis SAR library synthesis

Application as a Pharmaceutical Impurity Reference Standard: Validated Identity and Purity Specifications

5-(4-Bromophenyl)-1H-imidazol-2-amine (CAS 60472-19-7) is explicitly designated for use as a pharmaceutical impurity reference standard and biomedical research reagent, as documented by multiple specialty chemical suppliers [1]. Commercial specifications include validated purity levels of 95–98%, with established analytical characterization (CAS registry, InChI key GSAJNSOGHXPZOR-UHFFFAOYSA-N, molecular formula C9H8BrN3) . This defined application scope differentiates it from close analogs such as 5-(4-fluorophenyl)-1H-imidazol-2-amine (CAS 60472-17-5) or 5-phenyl-1H-imidazol-2-amine, which are primarily marketed as general research intermediates without explicit impurity-standard designation [2].

Pharmaceutical quality control Impurity profiling Reference standard

5-(4-Bromophenyl)-1H-imidazol-2-amine Hydrate: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry SAR Campaigns Targeting Clostridioides difficile FabK

Procurement of 5-(4-bromophenyl)-1H-imidazol-2-amine hydrate is strategically justified for structure-activity relationship (SAR) studies aimed at optimizing FabK enoyl-ACP reductase II inhibitors against C. difficile. As demonstrated in head-to-head comparative studies, derivatives containing the 4-bromophenyl-imidazole core achieve CdFabK inhibition with IC50 values of 0.10–0.24 μM, a 5- to 10-fold potency improvement over earlier-generation scaffolds [1]. The bromine substituent further enables modular diversification via Suzuki-Miyaura coupling, allowing systematic exploration of the phenylimidazole tail group SAR described in the literature [1][2]. This compound is an essential building block for laboratories pursuing novel anti-C. difficile therapeutics with low micromolar whole-cell activity (1.56–6.25 μg/mL) [1].

Lead Optimization Programs Requiring Fine-Tuned Lipophilicity (LogP ~2.7–3.0)

In drug discovery programs where precise control over lipophilicity is critical—such as CNS-penetrant candidates or compounds requiring balanced permeability and solubility—5-(4-bromophenyl)-1H-imidazol-2-amine hydrate offers a quantifiably distinct LogP profile (2.7–3.0) compared to fluorinated analogs (LogP ~1.8) [1][2]. This ~1 LogP unit differential translates to approximately a 10-fold difference in octanol-water partition coefficient, with direct implications for membrane permeability, metabolic stability, and pharmacokinetic behavior. Procurement of this compound is recommended when a higher-lipophilicity, bromine-containing scaffold is required to match target binding site hydrophobicity or to achieve desired ADME properties in lead optimization series .

Pharmaceutical Impurity Profiling and Quality Control Method Development

5-(4-Bromophenyl)-1H-imidazol-2-amine (anhydrous form, CAS 60472-19-7) is explicitly designated by multiple ISO-certified suppliers as a pharmaceutical impurity reference standard, with validated purity specifications of 95–98% and full analytical characterization (InChI key, molecular formula) [1][2]. This designation makes it suitable for developing and validating HPLC/LC-MS impurity profiling methods in regulated pharmaceutical development environments. Unlike general-purpose analogs, the availability of documented purity, storage conditions, and Certificates of Analysis (CoA) streamlines qualification for GMP-adjacent analytical workflows . Procurement is recommended for quality control laboratories requiring a characterized impurity standard for imidazole-containing drug substance testing.

Synthetic Methodology Development for Pd-Catalyzed Cross-Coupling of 2-Aminoimidazoles

The para-bromine substituent on 5-(4-bromophenyl)-1H-imidazol-2-amine hydrate provides a versatile synthetic handle for exploring palladium-catalyzed cross-coupling methodologies on the 2-aminoimidazole scaffold [1]. Unlike fluorinated analogs which are unreactive under standard Suzuki conditions, and chlorinated analogs which exhibit reduced reactivity requiring elevated temperatures, the bromine atom undergoes efficient oxidative addition with Pd(0) catalysts [2]. This property makes the compound an ideal model substrate for developing and optimizing C–C and C–N bond-forming reactions on the imidazole core, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. Procurement is strategically valuable for synthetic chemistry groups focused on diversifying heterocyclic building blocks for medicinal chemistry applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Bromophenyl)-1H-imidazol-2-amine hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.